6,8-dichloro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline
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Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in many areas including medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects .Chemical Reactions Analysis
Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives can be determined by various techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis (TGA), differential scanning calorimetry (DSC), Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction (XRD) and Hirshfeld surface (HS) analysis .Scientific Research Applications
Optical Absorption and Quantum Chemical Studies
One study delves into the optical absorption properties of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline and its derivatives, including those with chloro substituents, through experimental investigations and quantum chemical calculations. These compounds show promise for applications in optoelectronic devices due to their absorption spectra characteristics (Całus et al., 2006).
Structural and Optical Properties of Thin Films
Another research focuses on the structural and optical properties of quinoline derivatives thin films, indicating their potential in photovoltaic devices and organic electronics. The study highlights the compounds' polycrystalline nature and their photophysical behavior as thin films (Zeyada et al., 2016).
Photophysics and Molecular Logic Switches
Research on amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline explores their photophysical properties and their application as molecular logic switches. These compounds exhibit behaviors like solvatochromism and solid-state fluorescence, which are essential for developing fluorescence-based sensors and computing devices (Uchacz et al., 2016).
Reversible Quenching of Fluorescence
A study on the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation addresses the dynamic and static quenching mechanisms. This research has implications for designing fluorescence sensors that can detect changes in pH or the presence of specific ions (Mu et al., 2010).
Organic Light-Emitting Diodes (OLEDs)
The use of variably substituted pyrazoloquinolines as emitting materials in OLEDs is explored, demonstrating the effect of different substituents on electroluminescence and device efficiency. This research suggests the potential of these compounds in the development of advanced organic light-emitting devices (T. and et al., 2001).
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They are known to target various receptors and enzymes, including antimalarial , antimicrobial , antimycobacterial , antidepressant , anticonvulsant , antiviral , anticancer , antihypertensive , platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory , antiinflammatory , antioxidant , and anti-human immunodeficiency virus (HIV) agents .
Mode of Action
For instance, they are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Pathways
Quinoline derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives are generally influenced by the substitution on the heterocyclic pyridine ring .
Result of Action
Quinoline derivatives are known to have a wide range of effects, including antimicrobial activity against various gram-positive and gram-negative microbial species .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives .
Future Directions
There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Properties
IUPAC Name |
6,8-dichloro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12Cl2FN3/c23-14-10-17-21(19(24)11-14)26-12-18-20(13-4-2-1-3-5-13)27-28(22(17)18)16-8-6-15(25)7-9-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUEHQAUPMRDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)Cl)Cl)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12Cl2FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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